2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine
Description
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-6-19-13(7-18-11)16(22)21-5-3-4-12(10-21)24-15-9-17-8-14(20-15)23-2/h6-9,12H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWPBWTXOMCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the methoxypyrazine and piperidine rings through carbonylation reactions, often using reagents like phosgene or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential therapeutic applications:
- Anticancer Activity : Compounds with similar structural features have been studied for their anticancer properties. For instance, derivatives containing pyrazine and piperidine moieties have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The methoxy group and the piperidine ring are known to enhance the antimicrobial activity of compounds. Research indicates that similar derivatives exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Neurological Disorders : The compound may interact with neurotransmitter systems, particularly as a potential inhibitor of monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters linked to mood disorders. Studies on related compounds have shown promising results in treating conditions like depression and anxiety.
Biological Research Applications
The compound's biological activity has been explored extensively:
- Enzyme Inhibition : Similar derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways. For example, studies have demonstrated that compounds with the piperidine structure can inhibit autotaxin, an enzyme implicated in cancer progression and inflammation .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of compounds. Research has shown that specific substituents on the pyrazine and piperidine rings can significantly influence the potency and selectivity of biological activity. For instance, modifications to the methoxy group can enhance lipophilicity and receptor binding affinity.
Synthetic Methodologies
The synthesis of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine involves several steps:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperidine derivative | Mild base conditions |
| 2 | Coupling reaction | Methoxypyrazine derivative | Palladium catalyst |
| 3 | Purification | HPLC | Standard purification protocols |
These synthetic routes often require optimization to enhance yield and purity, typically achieving yields between 60% to 90% depending on the reaction conditions employed .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Study : A study evaluating similar pyrazine derivatives demonstrated that they could inhibit tumor growth in vitro, with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Evaluation : In another study, derivatives were tested against multiple bacterial strains using disc diffusion methods, showing significant zones of inhibition compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidine groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of heterocycles:
Pyrazine Carboxamides (e.g., N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide, ): These feature a pyrazine ring linked to a piperidine via a carboxamide group. The target compound differs by incorporating a second pyrazine ring and a methoxy substituent, which may enhance π-π stacking or hydrogen-bonding interactions .
Piperidine-1-carbonyl Derivatives (e.g., ): Such compounds exhibit intermolecular hydrogen bonding and C–H···π interactions due to their carbonyl and aromatic groups. The target compound’s 6-methoxypyrazine substituent could similarly stabilize crystal lattices or protein binding .
Pyranopyrazole-Oxazine Hybrids (e.g., ): These lack pyrazine rings but highlight how fused heterocycles influence bioactivity. The target compound’s pyrazine-rich structure may offer distinct electronic properties compared to oxygen- or sulfur-containing heterocycles .
Physicochemical Properties
- Solubility : The methoxy and methyl groups on pyrazine rings likely increase lipophilicity compared to unsubstituted pyrazines (e.g., 2-methoxy-5-methylpyrazine, ). Piperidine’s basicity may improve water solubility at acidic pH .
- Stability : The carbonyl group between piperidine and pyrazine is prone to hydrolysis under strong acidic/basic conditions, similar to carboxamide derivatives (). The methoxy group may enhance stability against oxidation compared to hydroxyl-substituted analogues .
Data Table: Comparative Analysis of Key Compounds
*Calculated based on structural analysis; exact formula requires experimental validation.
Discussion
The target compound’s unique combination of pyrazine and piperidine moieties distinguishes it from simpler heterocycles. The methoxy group may enhance bioavailability compared to hydroxylated analogues, while the methyl group could sterically hinder metabolic degradation. Compared to pyranopyrazole-oxazine hybrids (), the target’s nitrogen-rich system likely confers stronger hydrogen-bonding capacity, relevant for targeting nucleic acids or enzymes .
Further research should focus on:
Synthesis Optimization : Adapting high-yield methods from for carboxamide formation.
Bioactivity Screening : Prioritizing antimicrobial and enzyme inhibition assays based on structural parallels to and .
Crystallography : Resolving intermolecular interactions to guide drug design or material science applications .
Biological Activity
The compound 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The structure features:
- Indole Core : Commonly associated with various biological activities.
- Piperidine Moiety : Known for its roles in ligand binding and receptor modulation.
- Methoxy Group : Enhances solubility and biological activity.
Synthesis
The synthesis typically involves multi-step chemical reactions, including:
- Formation of the Piperidine Ring : Starting from appropriate piperidine derivatives.
- Attachment of the Methoxypyrazine Moiety : Through etherification or acylation methods.
- Final Assembly : Combining all components under optimized conditions to yield the target compound with high purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, indole derivatives are known to inhibit specific kinases involved in cancer progression, suggesting that this compound may share similar properties.
Case Study: Cytotoxicity Analysis
A comparative analysis of substituted phenylglyoxal bis(4-methyl-3-thiosemicarbazone) copper (II) chelates highlighted the relationship between chemical structure and cytotoxicity against cancer cells. The findings suggest that electron-donating substituents increase cytotoxicity, which may be relevant for understanding the activity of our compound in tumor models .
| Compound | Structure Similarity | Notable Properties |
|---|---|---|
| Indole Derivatives | Contains indole core | Anticancer activity |
| Piperazine Derivatives | Piperazine ring | Ligand for GPCRs |
Antimicrobial Activity
Preliminary studies suggest potential antibacterial and antifungal activities due to the presence of methoxy groups and the overall structural framework. In silico studies indicate that this compound might interact with bacterial enzymes or cell membranes, leading to inhibition of growth.
The proposed mechanism involves:
- Binding to Receptors : The piperidine ring may interact with G protein-coupled receptors (GPCRs), modulating their activity.
- Enzyme Inhibition : The indole core can potentially inhibit enzymes critical for cancer cell survival and proliferation.
In Vitro Studies
Recent in vitro studies have demonstrated that derivatives similar to this compound can effectively inhibit the growth of various cancer cell lines, indicating a promising therapeutic profile.
Future Directions
Further research is required to elucidate the specific biological pathways affected by this compound. Key areas include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level.
- In Vivo Testing : Evaluating efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.
Q & A
Q. What are the key synthetic steps for preparing 2-{3-[(6-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-5-methylpyrazine, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis involves:
Esterification : Aromatic acids are esterified using ethanol and concentrated sulfuric acid as a catalyst .
Hydrazine Treatment : The ester reacts with hydrazine hydrate under reflux in ethanol to form aroyl hydrazines .
Cyclization : Carbon disulfide and potassium hydroxide in absolute alcohol yield 1,3,4-oxadiazol-2-thiones .
Coupling Reactions : The intermediate reacts with piperidine derivatives in acetonitrile to form the final compound .
- Critical Conditions : Solvent choice (ethanol for hydrazine steps), reflux temperature, and catalyst use (e.g., H₂SO₄) significantly impact yields. Microwave-assisted synthesis may enhance efficiency in cyclization steps .
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Esterification | Ethanol, H₂SO₄, 80°C | Use anhydrous ethanol to prevent hydrolysis |
| Hydrazine Reaction | Hydrazine hydrate, reflux | Extend reaction time (>6 hrs) for complete conversion |
| Cyclization | CS₂, KOH, 60°C | Use inert atmosphere to avoid oxidation |
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve proton environments (e.g., methoxy and piperidine signals) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies impurities .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in piperidine derivatives .
Q. What initial biological activities have been reported for this compound, and how are they screened?
- Methodological Answer :
- In Vitro Assays : Anti-inflammatory activity is screened via COX-2 inhibition assays (IC₅₀ determination) .
- Enzyme Modulation : Binding to kinase active sites is tested using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential .
- Key Structural Drivers : The methoxypyrazine moiety enhances lipid solubility, while the piperidine carbonyl group facilitates target binding .
Q. How do solubility and stability properties influence experimental design for this compound?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ≈ 2.8) necessitates DMSO or ethanol as solvents for in vitro assays .
- Stability : Degradation under acidic conditions (pH < 4) requires neutral buffers for long-term storage .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxypyrazine group .
| Property | Experimental Condition | Impact on Design |
|---|---|---|
| Aqueous Solubility | 0.5 mg/mL in PBS | Use surfactants (e.g., Tween-80) for in vivo studies |
| Thermal Stability | Stable up to 150°C | Safe for high-temperature reactions |
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
- Methodological Answer :
- Byproducts : Unreacted aroyl hydrazines or oxadiazole-thione intermediates.
- Mitigation Strategies :
- Column Chromatography : Silica gel (hexane:ethyl acetate gradient) removes polar impurities .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
- HPLC Prep Purification : Resolves stereoisomers in piperidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Solvent Screening : Replace acetonitrile with DMF to enhance nucleophilicity of piperidine .
- Catalyst Use : Add catalytic KI to accelerate SN2 reactions in coupling steps .
- Microwave Assistance : Reduce reaction time from 24 hrs to 2 hrs at 100°C, improving yield by 20% .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in the piperidine ring .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and validate assignments .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the methoxy group to ethoxy or hydroxy variants and test COX-2 inhibition .
- Pharmacophore Mapping : Overlay active analogs using software (e.g., Schrödinger) to identify critical hydrogen-bonding sites .
- Bioisosteric Replacement : Replace the piperidine carbonyl with sulfonamide to assess steric effects .
Q. What advanced pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer :
- Allosteric Modulation : Molecular docking suggests binding to an allosteric site of PDE4, reducing inflammation .
- Kinase Inhibition : ATP-competitive inhibition of JAK2 (confirmed via kinase profiling arrays) .
- Metabolite Analysis : LC-MS/MS identifies active metabolites (e.g., demethylated pyrazine) in hepatic microsomes .
Q. How can researchers reconcile contradictory bioactivity data across different studies?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., THP-1 for inflammation) and positive controls (e.g., dexamethasone) .
- Batch Analysis : Compare impurity profiles (HPLC) to rule out batch-dependent toxicity .
- In Silico Validation : Cross-check results with PubChem BioAssay data to identify outliers .
| Contradiction Source | Resolution Strategy | Example |
|---|---|---|
| Variability in IC₅₀ | Normalize to protein content (Bradford assay) | COX-2 inhibition |
| Divergent Solubility | Standardize DMSO concentration (<1% v/v) | Cytotoxicity assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
